Benafentrine dimal.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benafentrine dimaleate: is a small molecule drug known for its role as a platelet activating factor receptor antagonist and a phosphodiesterase 3 and 4 inhibitor . It was initially studied for its potential therapeutic effects in treating allergic bronchial asthma, but its development was discontinued at phase I . The molecular formula of Benafentrine dimaleate is C31H35N3O11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benafentrine dimaleate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of Benafentrine dimaleate would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Benafentrine dimaleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Studied for its potential therapeutic effects in treating allergic bronchial asthma .
- Explored for its anti-inflammatory and immunomodulatory properties .
Industry:
Mechanism of Action
Benafentrine dimaleate exerts its effects through multiple mechanisms:
Molecular Targets:
Platelet Activating Factor Receptor (PAFR): Acts as an antagonist, blocking the receptor’s activity.
Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4): Inhibits these enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Pathways Involved:
Comparison with Similar Compounds
Rolipram: A selective PDE4 inhibitor.
Siguazodan: A selective PDE3 inhibitor.
2-Isobutyl-1-methylxanthine (IBMX): A non-selective phosphodiesterase inhibitor.
Uniqueness: Benafentrine dimaleate is unique in its dual inhibition of both PDE3 and PDE4, as well as its antagonistic activity on the PAF receptor. This combination of actions makes it a valuable tool for studying the interplay between these pathways and their roles in various physiological and pathological processes .
Properties
IUPAC Name |
N-[4-(8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865748 |
Source
|
Record name | N-[4-(8,9-Dimethoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10865748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.